molecular formula C9H11IN2 B8213930 N-Cyclobutyl-5-iodopyridin-2-amine

N-Cyclobutyl-5-iodopyridin-2-amine

Cat. No.: B8213930
M. Wt: 274.10 g/mol
InChI Key: ARHYMGCKLVZUKQ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-5-iodopyridin-2-amine: is an organic compound that contains a pyridine ring substituted with an iodine atom at the 5-position and an amine group at the 2-position The cyclobutyl group is attached to the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5-iodopyridin-2-amine can be achieved through several methodsThe iodination can be performed using iodine and hydrogen peroxide in an aqueous medium . The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-iodopyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-Cyclobutyl-5-iodopyridin-2-amine is unique due to the presence of both the cyclobutyl group and the iodine atom on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-cyclobutyl-5-iodopyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHYMGCKLVZUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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